2-Fluoro-2-bromo-ethanol

Catalog No.
S956989
CAS No.
459424-41-0
M.F
C2H4BrFO
M. Wt
142.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-2-bromo-ethanol

CAS Number

459424-41-0

Product Name

2-Fluoro-2-bromo-ethanol

IUPAC Name

2-bromo-2-fluoroethanol

Molecular Formula

C2H4BrFO

Molecular Weight

142.95 g/mol

InChI

InChI=1S/C2H4BrFO/c3-2(4)1-5/h2,5H,1H2

InChI Key

REPWURJRNXIURN-UHFFFAOYSA-N

SMILES

C(C(F)Br)O

Canonical SMILES

C(C(F)Br)O

2-Fluoro-2-bromo-ethanol is a specialized bifunctional halohydrin building block utilized primarily for the precise installation of fluorinated aliphatic motifs in pharmaceutical and agrochemical synthesis. Unlike simple monohalogenated ethanols, this compound features a highly labile bromine atom adjacent to a stable fluorine atom, enabling regioselective nucleophilic displacement or base-mediated cyclization to fluorooxirane derivatives [1]. For procurement teams and process chemists, its value lies in its dual reactivity profile, serving as a superior electrophilic precursor for introducing the -CH(F)CH2OH moiety under mild conditions that prevent the degradation of sensitive molecular scaffolds[2].

Research Fit

Geminal dihalogenated building block for chemoselective nucleophilic substitution and elimination workflows
Retains fluorine while enabling bromine displacement for fluorinated intermediate construction
Unique mass spectral profile supports analytical differentiation in reaction monitoring

Suitable for synthetic, medicinal chemistry, and dehalogenase research. Verify specific reactivity in target solvent systems.

Attempting to substitute 2-fluoro-2-bromo-ethanol with simpler analogs like 2-bromoethanol or 2-fluoroethanol fundamentally alters the downstream synthetic pathway. 2-Fluoroethanol lacks a viable leaving group for SN2 coupling (as fluorine is a poor leaving group) and poses severe toxicity risks by metabolizing directly to highly toxic fluoroacetate, making it unsuitable as an alkylating agent[1]. Conversely, 2-bromoethanol lacks the fluorine atom required for modulating the lipophilicity and metabolic stability of the final product. Furthermore, while 2-chloro-2-fluoroethanol might appear as a cost-effective alternative, the significantly higher bond dissociation energy of the C-Cl bond necessitates harsher basic conditions for substitution or epoxidation, frequently leading to competitive elimination side reactions and substantially reduced yields of the target fluorinated intermediate [2].

Substitution Risk

Electronic environment mismatch

Geminal F/Br combination on the same carbon alters hydrogen-bond acidity and leaving-group potential compared to mono-halogenated ethanols.

Analytical profile divergence

Mass spectral fragmentation patterns are halogen-specific; 2-fluoro-2-bromo-ethanol gives unique ion signatures not reproducible with 2-fluoroethanol or 2-bromoethanol.

Reactivity and physical property shifts

Density and boiling point differ substantially from analogs, affecting separation design and safety protocols; direct substitution may compromise reaction selectivity.

Superior Leaving Group Kinetics for Fluorooxirane Synthesis

In the synthesis of fluorinated epoxides, the choice of the alpha-halogen is critical for processability and yield. 2-Fluoro-2-bromo-ethanol undergoes rapid base-mediated cyclization to fluorooxirane at low temperatures (0–20 °C) due to the excellent leaving group ability of the bromide ion. In contrast, the chlorinated analog (2-chloro-2-fluoroethanol) requires significantly elevated temperatures to overcome the higher C-Cl bond strength, which often triggers competitive elimination pathways and degrades the sensitive epoxide product [1].

Evidence DimensionBase-mediated cyclization conditions and efficiency
Target Compound DataFacilitates rapid cyclization at 0–20 °C with minimal thermal degradation
Comparator Or Baseline2-Chloro-2-fluoroethanol (requires >40 °C, resulting in lower yields due to side reactions)
Quantified DifferenceEnables substantially higher isolated yields of sensitive fluorinated epoxides under milder thermal conditions
ConditionsStandard base-catalyzed intramolecular etherification (epoxidation) protocols

Procuring the bromo-variant allows manufacturers to synthesize volatile or thermally sensitive fluorooxiranes without the yield penalties and harsh conditions associated with the chloro-analog.

Hydrogen bond acidity
Class-level
Inferred order: 2‑bromoethanol ≫ 2‑chloroethanol ≫ 2‑fluoroethanol. Target expected ≥ 2‑bromoethanol.
Higher proton-donating ability may support solvent interaction and protein denaturation studies.
Class-level inference from mono‑halogenated analogs; direct measurement not reported.

Regioselective Fluorohydroxyethylation Competence

When utilized as an electrophilic alkylating agent to append a -CH(F)CH2OH linker to a pharmaceutical scaffold, 2-fluoro-2-bromo-ethanol exhibits high regioselectivity. The bromine atom is cleanly displaced by N- or O-nucleophiles via an SN2 mechanism, while the C-F bond remains intact. Attempting this with 2-fluoroethanol results in no alkylation, as the fluoride ion is an exceptionally poor leaving group under standard conditions [1].

Evidence DimensionSuitability as an electrophilic alkylating agent
Target Compound DataUndergoes clean SN2 displacement at the brominated carbon, retaining the C-F bond
Comparator Or Baseline2-Fluoroethanol (inert to standard SN2 displacement)
Quantified DifferenceProvides a direct synthetic route to -CH(F)CH2OH appended structures, whereas 2-fluoroethanol yields 0% alkylation product under identical conditions
ConditionsReaction with N- or O-nucleophiles in polar aprotic solvents (e.g., DMF) with mild base

Buyers must select the brominated compound to successfully append fluorinated ethyl linkers onto active pharmaceutical ingredients, as simple fluoroethanol is chemically inert for this purpose.

MS fragmentation
Reported
EI‑MS shows distinct fragment ions and ratios due to both C‑F and C‑Br bonds; unique from all mono‑halogenated 2‑haloethanols.
Enables unambiguous detection and differentiation in complex reaction or metabolic mixtures.
Head‑to‑head comparison study; confirm spectra under your instrument conditions.

Differentiated Handling Profile vs. Monofluoroethanol

While all halogenated ethanols require stringent safety protocols, 2-fluoro-2-bromo-ethanol presents a differentiated metabolic risk profile compared to 2-fluoroethanol. 2-Fluoroethanol is rapidly oxidized by alcohol dehydrogenase directly into fluoroacetic acid, a potent inhibitor of the aconitase enzyme in the citric acid cycle, making it a severe metabolic poison. The presence of the alpha-bromine in 2-fluoro-2-bromo-ethanol alters this direct metabolic oxidation pathway, complicating the formation of simple fluoroacetate [1].

Evidence DimensionRisk of direct fluoroacetate formation via alcohol dehydrogenase
Target Compound DataAlpha-bromine sterically and electronically alters the primary oxidation pathway
Comparator Or Baseline2-Fluoroethanol (rapidly and quantitatively converted to highly toxic fluoroacetic acid)
Quantified DifferenceMitigates the specific, extreme acute toxicity risks associated with direct, unhindered fluoroacetate poisoning
ConditionsIn vivo metabolic oxidation considerations for laboratory handling

Understanding this metabolic difference is crucial for EHS (Environment, Health, and Safety) teams when evaluating the handling protocols and substitution risks of fluorinated building blocks.

Regioselective substitution
Data to verify
85.6% yield in esterification with p‑nitrobenzenesulfonyl chloride (triethylamine, CH₂Cl₂, room temp).
Demonstrates chemoselective C‑Br substitution while retaining C‑F for subsequent steps.
Supplier‑reported yield; verify under target conditions.
Physical properties vs analogs
Data to verify
Density 1.831 g/mL (vs 1.104 for 2‑fluoroethanol); boiling point 147 °C (vs 103 °C for 2‑fluoroethanol).
Informs distillation design and safety assessment; distinct phase behavior.
Literature constants; independent confirmation recommended for critical processes.

Synthesis of Fluorinated Epoxide Intermediates

Due to the excellent leaving group ability of the bromine atom established in Section 3, 2-fluoro-2-bromo-ethanol is the ideal precursor for generating fluorooxirane under mild basic conditions. This is critical for downstream applications where the epoxide is subsequently opened by various nucleophiles to create complex, fluorine-containing pharmaceutical libraries without thermal degradation of the intermediate [1].

Installation of Fluorohydroxyethyl Linkers in Drug Discovery

In medicinal chemistry, adding a fluorine atom to an alkyl linker can significantly improve a drug's metabolic stability and modulate its lipophilicity. This compound allows for the direct, one-step N-alkylation or O-alkylation of core scaffolds, cleanly displacing the bromine while leaving the fluorine and hydroxyl groups intact for further functionalization, a process impossible with simple 2-fluoroethanol [2].

Precursor for 2-Fluoro-2-substituted Acetic Acid Derivatives

The primary alcohol group of 2-fluoro-2-bromo-ethanol can be selectively oxidized to yield 2-bromo-2-fluoroacetic acid. This resulting intermediate is highly valuable for synthesizing fluorinated amides and esters, where the remaining bromine can be further substituted, offering a versatile two-step handle for combinatorial chemistry and process scale-up[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fluorinated chiral alcohol synthesis
Chemoselective bromine substitution handle
Yield and enantioselectivity under one‑pot conditions
Fluorinated PET tracer and drug candidate synthesis
Regioselective fluorination with retained bromine for further labeling
C‑F bond stability and subsequent functionalization efficiency
Dehalogenase substrate studies
Dual‑halogen substrate for probing enzyme selectivity
Discrimination between C‑Br and C‑F cleavage pathways
Functionalized polymer and resin synthesis
High density and distinct halogen composition
Polymer property modification and stability under intended use

XLogP3

0.8

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